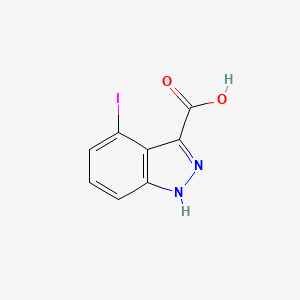
2-(3,5-Dimethylphenyl)quinoline
説明
2-(3,5-Dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H15N . Its average mass is 233.308 Da and its monoisotopic mass is 233.120453 Da . It is also known as 2-(3,5-Dimethylphenyl)chinolin in German and 2-(3,5-Diméthylphényl)quinoléine in French .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 2-(3,5-Dimethylphenyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dimethylphenyl)quinoline is characterized by a double ring structure and a heteroatom (N), which allows these compounds to be employed in various transformations .Physical And Chemical Properties Analysis
2-(3,5-Dimethylphenyl)quinoline has a boiling point of 375℃, a density of 1.087, and a flash point of 162℃ . It should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2-(3,5-Dimethylphenyl)quinoline is used as a red phosphorescent emitter in OLEDs. It serves as a dopant material, enhancing the efficiency and brightness of the display. This compound, particularly in the form of Ir(dmpq)2(acac), has been noted for its high quantum efficiency, which is crucial for the performance of OLEDs .
Solution Fabrication Process
The compound exhibits good solubility in common solvents and possesses film-forming properties. These characteristics are essential in the solution fabrication process, particularly for creating thin films used in various technological applications .
Hydrogenation Reactions
In synthetic chemistry, 2-(3,5-Dimethylphenyl)quinoline is involved in hydrogenation reactions. It can be used to produce tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Quinoline Cyclization
The compound is also utilized in quinoline cyclization reactions. This process is significant in the synthesis of complex organic molecules that have potential medicinal properties .
Drug Discovery
Quinoline derivatives, including those derived from 2-(3,5-Dimethylphenyl)quinoline, play a critical role in drug discovery. They serve as vital scaffolds for lead compounds in the development of new medications .
Safety and Hazards
特性
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSSVSSSWIZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648815 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)quinoline | |
CAS RN |
1056451-44-5 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




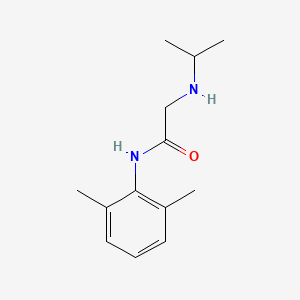
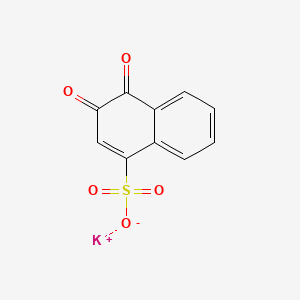
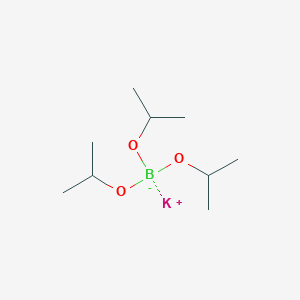
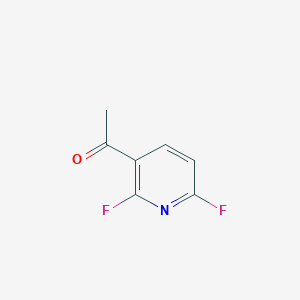

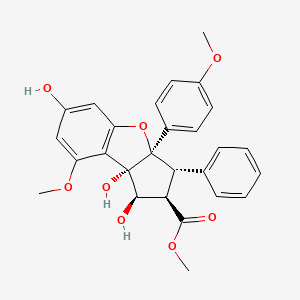
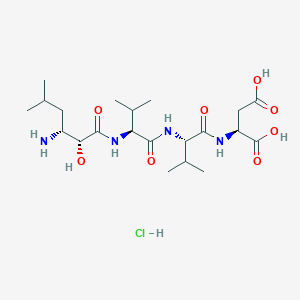

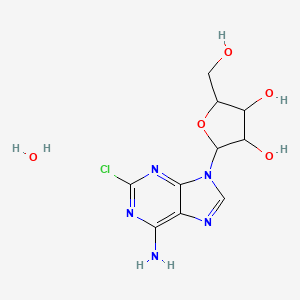


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
